molecular formula C18H14Cl2N2O3S B2643750 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 536732-39-5

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2643750
CAS No.: 536732-39-5
M. Wt: 409.28
InChI Key: TZAUFLLWSZCZSX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenoxy group, a methoxyphenyl group, and a thiazolyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Dichlorophenoxy Acetamide: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with the previously synthesized thiazole derivative under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced thiazole or amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications across different fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its thiazole ring can interact with enzyme active sites, inhibiting their function, while the phenoxy group can enhance membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a simpler structure.

    N-(4-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but lacks the thiazole ring.

    2-(2,4-dichlorophenoxy)-N-phenylacetamide: Similar but without the methoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide stands out due to its combination of the dichlorophenoxy, methoxyphenyl, and thiazole groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-13-4-2-3-11(7-13)15-10-26-18(21-15)22-17(23)9-25-16-6-5-12(19)8-14(16)20/h2-8,10H,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAUFLLWSZCZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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